16-(pyridin-2-ylmethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
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Overview
Description
The compound is a complex organic molecule with multiple functional groups including a pyridine ring, a naphthoquinone structure, a furan ring, and a benzoxazine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains multiple cyclic structures, including a benzoxazine ring and a pyridine ring, which are fused to a naphthoquinone structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the pyridine ring might undergo reactions typical of aromatic compounds, while the naphthoquinone structure could participate in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Cyclic Anhydrides : This compound is part of a broader class of chemicals used in the synthesis of cyclic anhydrides like naphtho[2,3-c]furan-1,3-dione derivatives. These are produced from arylpropiolic acids through a reaction involving 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine, highlighting the compound's role in synthesizing complex cyclic structures at room temperature (Park et al., 2017).
Formation of Naphthoand Benzopyranopyrimidines : This compound is related to the formation of naphthoand benzopyranopyrimidines, significant in pharmaceutical chemistry due to their antibacterial and fungicidal activity. These compounds are also known for their roles as neuropeptide S receptor antagonists and antiallergic properties (Osyanin et al., 2014).
Biological and Pharmaceutical Applications
- Antioxidant and Antitumor Activities : Derivatives of this compound have shown potential in antioxidant and antitumor activities. This includes the synthesis of novel binary compounds like 3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-phenyl-2H-benzo[f]indazole-4,9-dione, which have been tested for their effectiveness against Ehrlich ascites carcinoma cells (Hassanien et al., 2022).
Chemical Reactions and Molecular Studies
Cycloaddition Reactions : The compound is also utilized in cycloaddition reactions, such as in the preparation of 7-Arylidene-2H,6H-naphtho[1,8-bc]furan-2,6-diones, which are formed through retro-Diels-Alder reaction or one-pot synthesis. These reactions demonstrate its versatility in chemical synthesis (Bouaziz et al., 1993).
Synthesis of Dispiro Hetero Analogs : It plays a role in the reactions forming spiro heterocyclic enamines, leading to the creation of dispiro hetero analogs of pyrrolizidine alkaloids, showcasing its application in the synthesis of complex organic compounds (Konovalova et al., 2012).
Formation of Naphtho[2,3-b]furan-4,9-dione Derivatives : This compound contributes to the development of naphtho[2,3-b]furan-4,9-dione derivatives, which show interesting charge-transfer bands and potential as chromogenic sensors for metals like Hg2+ and Pd2+ (Tang et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
16-(pyridin-2-ylmethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c27-21-15-6-1-2-7-16(15)22(28)24-20(21)17-8-9-19-18(23(17)30-24)12-26(13-29-19)11-14-5-3-4-10-25-14/h1-10H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCDNJSMYYQKOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC4=C3C(=O)C5=CC=CC=C5C4=O)OCN1CC6=CC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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